Cas no 339278-99-8 (6-(Methoxymethyl)-2-(3-pyridyl)pyrimidin-4-ol)

6-(Methoxymethyl)-2-(3-pyridyl)pyrimidin-4-ol is a pyrimidine derivative featuring a methoxymethyl substituent at the 6-position and a 3-pyridyl group at the 2-position. This heterocyclic compound is of interest in medicinal chemistry and pharmaceutical research due to its structural versatility, which allows for potential applications in drug discovery and development. The presence of the pyridine ring enhances its binding affinity to biological targets, while the methoxymethyl group may improve solubility and metabolic stability. Its well-defined molecular structure makes it a valuable intermediate for synthesizing more complex bioactive molecules. Suitable for controlled reactions, it offers researchers a precise scaffold for further functionalization.
6-(Methoxymethyl)-2-(3-pyridyl)pyrimidin-4-ol structure
339278-99-8 structure
Product Name:6-(Methoxymethyl)-2-(3-pyridyl)pyrimidin-4-ol
CAS No:339278-99-8
MF:C11H11N3O2
MW:217.223942041397
CID:841140
Update Time:2026-04-29

6-(Methoxymethyl)-2-(3-pyridyl)pyrimidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 6-(Methoxymethyl)-2-(3-pyridyl)pyrimidin-4-ol
    • 6-(methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol
    • 6-(methoxymethyl)-2-pyridin-3-yl-1H-pyrimidin-4-one

Experimental Properties

  • Density: 1.27

6-(Methoxymethyl)-2-(3-pyridyl)pyrimidin-4-ol Pricemore >>

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6-(Methoxymethyl)-2-(3-pyridyl)pyrimidin-4-ol Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:339278-99-8)6-(Methoxymethyl)-2-(3-pyridyl)pyrimidin-4-ol
Order Number:A898308
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:02
Price ($):303.0
Email:sales@amadischem.com

Additional information on 6-(Methoxymethyl)-2-(3-pyridyl)pyrimidin-4-ol

Introduction to 6-(Methoxymethyl)-2-(3-pyridyl)pyrimidin-4-ol and Its Significance in Modern Chemical Biology

6-(Methoxymethyl)-2-(3-pyridyl)pyrimidin-4-ol, with the CAS number 339278-99-8, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This heterocyclic molecule, featuring a pyrimidine core substituted with a methyl methoxymethyl ether group and a 3-pyridyl moiety, has garnered attention due to its structural complexity and potential biological activities. The unique arrangement of functional groups in this molecule makes it a valuable scaffold for the development of novel therapeutic agents, particularly in the context of targeting intricate biological pathways.

The pyrimidine ring is a fundamental structural motif in many biologically active compounds, including nucleoside analogs and kinase inhibitors. Its presence in 6-(Methoxymethyl)-2-(3-pyridyl)pyrimidin-4-ol suggests potential interactions with biological targets such as enzymes and receptors. The methyl methoxymethyl ether (MOM) group, attached to the pyrimidine ring at the 6-position, introduces a polar, relatively flexible side chain that can modulate solubility and binding affinity. Meanwhile, the 3-pyridyl substituent at the 2-position adds another layer of complexity, enabling π-stacking interactions and further tuning of electronic properties.

Recent advancements in drug discovery have highlighted the importance of multivalent interactions in designing high-affinity binders. The combination of a pyrimidine core with both an oxygen-rich MOM group and an aromatic pyridyl moiety in 6-(Methoxymethyl)-2-(3-pyridyl)pyrimidin-4-ol positions it as a promising candidate for targeting proteins involved in critical biological processes. For instance, studies have shown that pyrimidine-based compounds can interact with ATP-binding sites in kinases, which are often implicated in cancer and inflammatory diseases.

In particular, the structural features of this compound align well with emerging research on kinase inhibition. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is associated with numerous diseases. The ability of 6-(Methoxymethyl)-2-(3-pyridyl)pyrimidin-4-ol to mimic natural substrates or bind allosterically to kinase domains could lead to the development of selective inhibitors. The MOM group may serve as a hydrogen bond acceptor or participate in hydrophobic interactions, while the 3-pyridyl group can engage in π-interactions with aromatic residues in the target protein.

The synthesis and characterization of this compound have been refined through modern organic chemistry techniques. Advanced spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry have been instrumental in confirming its structure and purity. Additionally, computational studies using molecular modeling have provided insights into its binding mode and potential interactions with biological targets. These studies are crucial for optimizing lead compounds into viable drug candidates.

One notable aspect of 6-(Methoxymethyl)-2-(3-pyridyl)pyrimidin-4-ol is its versatility as a chemical probe. Researchers have utilized similar scaffolds to investigate enzyme mechanisms and identify new therapeutic targets. For example, derivatives of this compound have been explored for their effects on protein-protein interactions (PPIs), which are challenging to modulate due to their large binding surfaces. The presence of both polar and aromatic functional groups makes it an ideal candidate for disrupting PPIs through targeted binding.

The pharmaceutical industry has increasingly focused on fragment-based drug design (FBDD), where small molecules like 6-(Methoxymethyl)-2-(3-pyridyl)pyrimidin-4-ol serve as starting points for generating larger libraries of compounds. This approach leverages high-throughput screening (HTS) techniques to identify hits that can be further optimized into drugs. The structural motifs present in this compound make it an attractive fragment for such screens, particularly when targeting protein superfamilies like kinases or GPCRs (G-Protein Coupled Receptors).

Recent publications highlight the potential of pyrimidine derivatives in addressing neurological disorders. For instance, modifications of the pyrimidine core have been shown to enhance penetration across the blood-brain barrier (BBB), making them suitable candidates for treating central nervous system (CNS) diseases. The MOM group may contribute to BBB penetration by increasing lipophilicity without compromising solubility, while the 3-pyridyl moiety can interact with CNS-specific receptors or transporters.

The role of computational chemistry in drug discovery cannot be overstated. Virtual screening methods have been employed to predict binding affinities and selectivity profiles for 6-(Methoxymethyl)-2-(3-pyridyl)pyrimidin-4-ol against various biological targets. These predictions are based on three-dimensional structures derived from X-ray crystallography or homology modeling, allowing researchers to prioritize compounds for experimental validation. Such computational approaches accelerate the drug discovery process by narrowing down large compound libraries into a few promising candidates.

In conclusion, 6-(Methoxymethyl)-2-(3-pyridyl)pyrimidin-4-ol (CAS no 339278-99-8) represents a significant advancement in medicinal chemistry due to its unique structural features and potential biological activities. Its combination of polar functional groups and aromatic moieties makes it an excellent scaffold for developing novel therapeutics targeting kinases, PPIs, and CNS receptors. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of today's most challenging diseases.

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Amadis Chemical Company Limited
(CAS:339278-99-8)6-(Methoxymethyl)-2-(3-pyridyl)pyrimidin-4-ol
A898308
Purity:99%
Quantity:1g
Price ($):303.0
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